molecular formula C17H13BrN4OS B12199676 2-(benzylsulfanyl)-5-bromo-N-(pyridin-2-yl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-bromo-N-(pyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B12199676
M. Wt: 401.3 g/mol
InChI Key: ZHUXFQJZTNLGEY-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-bromo-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrimidine ring substituted with a benzylsulfanyl group, a bromine atom, and a pyridin-2-yl group, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-bromo-N-(pyridin-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrimidine ring.

    Bromination: The bromine atom can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-bromo-N-(pyridin-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the carboxamide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, dehalogenated products.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-5-bromo-N-(pyridin-2-yl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-bromo-N-(pyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-2-yl)pyrimidine-4-carboxamide
  • N-(phenyl)-2-(phenyl)pyrimidine-4-carboxamide derivatives

Uniqueness

2-(benzylsulfanyl)-5-bromo-N-(pyridin-2-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylsulfanyl group and the bromine atom allows for diverse chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13BrN4OS

Molecular Weight

401.3 g/mol

IUPAC Name

2-benzylsulfanyl-5-bromo-N-pyridin-2-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C17H13BrN4OS/c18-13-10-20-17(24-11-12-6-2-1-3-7-12)22-15(13)16(23)21-14-8-4-5-9-19-14/h1-10H,11H2,(H,19,21,23)

InChI Key

ZHUXFQJZTNLGEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=N3)Br

Origin of Product

United States

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